N,N-Dimethyl-4-(6-benzothiazolylazo)aniline
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Overview
Description
N,N-Dimethyl-4-(6-benzothiazolylazo)aniline, also known as DBTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DBTA is a synthetic azo dye that is commonly used as a pH indicator in various applications. Over the years, scientists have discovered other potential applications of DBTA, including its use in biochemical and physiological research.
Scientific Research Applications
1. Synthesis and Characterization of Novel Heterocyclic Compounds
N,N-Dimethyl-4-(6-benzothiazolylazo)aniline and its derivatives are often used in the synthesis of various heterocyclic compounds. For instance, it's involved in reactions leading to the formation of benzothiazoles, benzimidazoles, quinazolinones, and benzoxazoles with good to excellent yields. These compounds have significant importance in medicinal chemistry and material science due to their diverse biological activities and functional properties (Gao et al., 2016).
2. Advancements in Polymer Chemistry
In polymer science, derivatives of N,N-Dimethyl-4-(6-benzothiazolylazo)aniline are utilized to form complexes with metals like ZnII and CuII. These complexes are then used as catalysts in the polymerization of certain monomers, indicating the compound's role in developing new polymeric materials (Attandoh et al., 2014).
3. Development of Organic Binary Solids for Nonlinear Optical (NLO) Applications
Certain derivatives of N,N-Dimethyl-4-(6-benzothiazolylazo)aniline are synthesized to explore the factors that influence the formation of polar crystals. These materials exhibit transparency over a wide spectrum and are stable till relatively high temperatures, making them suitable for applications in nonlinear optics (Draguta et al., 2015).
4. Exploring Corrosion Inhibition
Studies on benzothiazole derivatives, including those related to N,N-Dimethyl-4-(6-benzothiazolylazo)aniline, demonstrate their efficacy as corrosion inhibitors. These compounds provide stability and high inhibition efficiencies against steel corrosion in certain environments, playing a crucial role in protecting industrial materials (Hu et al., 2016).
5. Application in Fluorescence and Luminescence
Derivatives of N,N-Dimethyl-4-(6-benzothiazolylazo)aniline exhibit intriguing photophysical properties. They are studied for their solvent polarity, temperature, and metal ion dependency. These properties are particularly relevant in developing new materials for fluorescence and luminescence applications, which are crucial in various analytical and bioanalytical methods (Rurack et al., 2000).
properties
CAS RN |
18463-85-9 |
---|---|
Product Name |
N,N-Dimethyl-4-(6-benzothiazolylazo)aniline |
Molecular Formula |
C15H14N4S |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-6-yldiazenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C15H14N4S/c1-19(2)13-6-3-11(4-7-13)17-18-12-5-8-14-15(9-12)20-10-16-14/h3-10H,1-2H3 |
InChI Key |
RRPLFUWADFBRTK-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)N=CS3 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)N=CS3 |
Other CAS RN |
18463-85-9 |
physical_description |
6-dimethylaminophenylazobenzothiazole is an orange powder. (NTP, 1992) |
synonyms |
6-(4-dimethylaminophenylazobenzothiazole) N,N-dimethyl-4-(6-benzothiazolylazo)aniline N,N-dimethyl-p-(6-benzothiazolylazo)aniline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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